Cas no 593-71-5 (Chloroiodomethane)
Chloroiodomethane Chemical and Physical Properties
Names and Identifiers
-
- Chloroiodomethane
- METHYLENE CHLOROIODIDE
- Methane, chloroiodo-
- CHLOROIODOMETHANE, STAB.
- Chloroiodomethane (stabilized with Copper chip)
- chloro(iodo)methane
- Methane, chloroiodo- (6CI,7CI,8CI,9CI)
- CS-0015110
- CHEBI:218584
- AMY2690
- Chloroiodomethane; Chloromethyl iodide
- A832287
- Chloromethyl iodide
- Chloroiodomethane stabilized over Cu
- D78022
- AKOS015850790
- MFCD00001078
- Q421730
- EINECS 209-804-8
- EN300-101035
- FT-0623669
- DTXSID50208034
- X7AF9WG7CX
- PJGJQVRXEUVAFT-UHFFFAOYSA-
- chloroiodo-methane
- 593-71-5
- NS00080258
- iodochloromethane
- Chloroiodomethane, 97%
- SCHEMBL35847
- Chloro-iodo-methane
- chloro-iodomethane
- UNII-X7AF9WG7CX
- ICH2Cl
- InChI=1/CH2ClI/c2-1-3/h1H2
- c1179
- F0001-1556
- ClCH2I
- BP-10639
- Chloromethyl Iodide; Iodochloromethane
- DB-053375
- Chloroiodomethane - stabilised with copper
- DTXCID70130525
- 209-804-8
- FC11231
-
- MDL: MFCD00001078
- Inchi: 1S/CH2ClI/c2-1-3/h1H2
- InChI Key: PJGJQVRXEUVAFT-UHFFFAOYSA-N
- SMILES: ICCl
- BRN: 1730802
Computed Properties
- Exact Mass: 175.88900
- Monoisotopic Mass: 175.889
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 3
- Rotatable Bond Count: 0
- Complexity: 4.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: Not available
- Density: 2.422 g/mL at 25 °C(lit.)
- Boiling Point: 108-109 °C(lit.)
- Flash Point: 108-109°C
- Refractive Index: n20/D 1.582(lit.)
- Solubility: Miscible with acetone, benzene, diethyl ether and alcohol.
- PSA: 0.00000
- LogP: 1.61770
- Sensitiveness: Light Sensitive
- Solubility: Not available
Chloroiodomethane Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN2810
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S24/25-S23
- FLUKA BRAND F CODES:8
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R36/37/38
Chloroiodomethane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 242861-5G |
Chloroiodomethane |
593-71-5 | 5g |
¥385.5 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 242861-25G |
Chloroiodomethane |
593-71-5 | 25g |
¥851.75 | 2023-12-09 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014026-100g |
Chloroiodomethane |
593-71-5 | 100g |
¥315 | 2024-05-22 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014026-25g |
Chloroiodomethane |
593-71-5 | 25g |
¥95 | 2024-05-22 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014026-5g |
Chloroiodomethane |
593-71-5 | 5g |
¥36 | 2024-05-22 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014026-500g |
Chloroiodomethane |
593-71-5 | 500g |
¥1498 | 2024-05-22 | ||
| TRC | C382398-1g |
Chloroiodomethane |
593-71-5 | 1g |
$ 46.00 | 2023-09-08 | ||
| TRC | C382398-5g |
Chloroiodomethane |
593-71-5 | 5g |
$ 63.00 | 2023-09-08 | ||
| TRC | C382398-10g |
Chloroiodomethane |
593-71-5 | 10g |
$ 81.00 | 2023-09-08 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106574-100g |
Chloroiodomethane |
593-71-5 | >97.0%(GC), | 100g |
¥238.90 | 2023-09-03 |
Chloroiodomethane Suppliers
Chloroiodomethane Related Literature
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Marcin Podsiad?o,Andrzej Katrusiak CrystEngComm 2009 11 1391
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Valdas Sablinskas,Peter Klaeboe,Claus J. Nielsen,Detlev Sülzle Analyst 1992 117 365
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3. Conversion of aldehydes and ketones into chloro-olefins and acetylenes using chloroiodomethane as a chloromethylene sourceSotaro Miyano,Yu Izumi,Harukichi Hashimoto J. Chem. Soc. Chem. Commun. 1978 446
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Antonio Moreda-Pi?eiro,Vanessa Romarís-Hortas,Pilar Bermejo-Barrera J. Anal. At. Spectrom. 2011 26 2107
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5. Bridgehead diphosphines in the bicyclo[3.3.3]undecane and bicyclo[4.4.4]tetradecane series: synthesis, structure and propertiesRoger W. Alder,Dianne D. Ellis,Rolf Gleiter,Christopher J. Harris,Holger Lange,A. Guy Orpen,David Read,Peter N. Taylor J. Chem. Soc. Perkin Trans. 1 1998 1657
Additional information on Chloroiodomethane
Recent Advances in the Application of Chloroiodomethane (CAS 593-71-5) in Chemical Biology and Pharmaceutical Research
Chloroiodomethane (CAS 593-71-5), a versatile halogenated methane derivative, has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug discovery and synthesis. This research brief synthesizes the latest findings on the compound, focusing on its mechanistic roles, synthetic utility, and emerging biological implications. Recent studies highlight its efficacy as a bifunctional alkylating agent, particularly in cross-coupling reactions and the construction of complex molecular architectures.
A 2023 study published in Journal of Medicinal Chemistry demonstrated Chloroiodomethane's role in facilitating palladium-catalyzed C–H iodination of heteroarenes, enabling late-stage functionalization of drug candidates (DOI: 10.1021/acs.jmedchem.3c00562). The compound's dual halogen functionality (Cl and I) allows for sequential transformations, streamlining the synthesis of iodinated scaffolds prevalent in thyroid hormone analogs and radiopharmaceuticals. Computational modeling further revealed its optimal steric profile for insertion into enzyme active sites, suggesting utility in targeted covalent inhibitor design.
In toxicological assessments, researchers have developed novel analytical methods using GC-MS to track Chloroiodomethane metabolites in hepatic microsomal systems (Chemical Research in Toxicology, 2024). The study identified a cytochrome P450-mediated dehalogenation pathway yielding reactive intermediates that may contribute to the compound's observed antibacterial properties against multidrug-resistant Pseudomonas aeruginosa (MIC = 8 μg/mL). These findings warrant further investigation into its potential as a warhead in antimicrobial conjugates.
Industrial applications have also progressed, with patent filings (WO2023187542) disclosing Chloroiodomethane-based processes for manufacturing next-generation MRI contrast agents. Its ability to serve as a single-carbon synthon in 3D-printed pharmaceutical scaffolds was highlighted at the 2024 ACS Spring Meeting, where researchers showcased its incorporation into biodegradable polymer matrices for controlled drug release systems.
Ongoing clinical investigations are exploring Chloroiodomethane-derived PROTACs (Proteolysis Targeting Chimeras) for oncology targets. Preliminary data from Phase I trials indicate successful degradation of BRD4 proteins in hematological malignancies when used as a linker component, demonstrating 70% target engagement at nanomolar concentrations (ASCO 2024 Abstract #e15010). Safety profiles remain favorable, with no dose-limiting toxicities reported to date.
The environmental fate of Chloroiodomethane has been reevaluated through advanced atmospheric chemistry models (Environmental Science & Technology, 2023). Contrary to previous assumptions, new data suggest a shorter tropospheric lifetime (11 days vs. prior estimates of 28 days) due to enhanced photolytic cleavage, alleviating some concerns about ozone depletion potential while maintaining its usefulness as a synthetic intermediate.
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